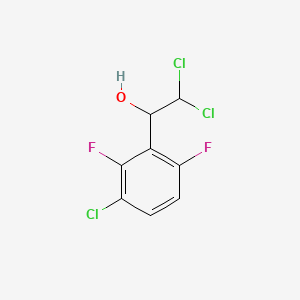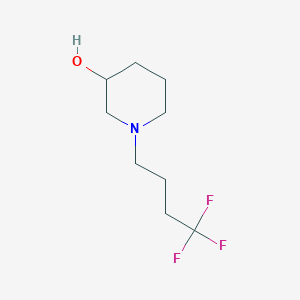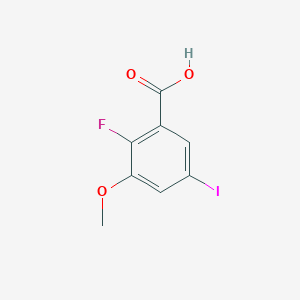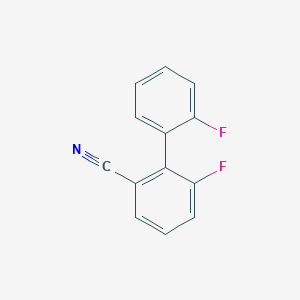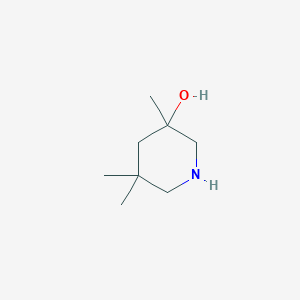
3,5,5-Trimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylpiperidin-3-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 3,5,5-trimethylpyridine. This reaction typically uses a catalyst such as palladium or rhodium under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. For example, a clean continuous process for the hydrogenation of 3,5,5-trimethylpyridine to this compound without solvent has been developed, utilizing Ru/C catalysts .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of saturated compounds.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
3,5,5-Trimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylpiperidin-3-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound, which is widely used in the synthesis of various pharmaceuticals.
2,6-Dimethylpiperidine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties
Uniqueness
3,5,5-Trimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution makes it more hydrophobic and can influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3,5,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(3,10)6-9-5-7/h9-10H,4-6H2,1-3H3 |
InChI Key |
AIBPCJCVEMVQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


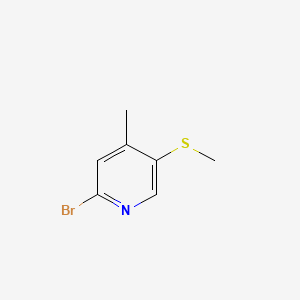

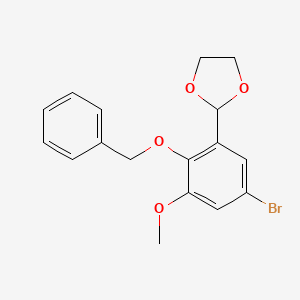
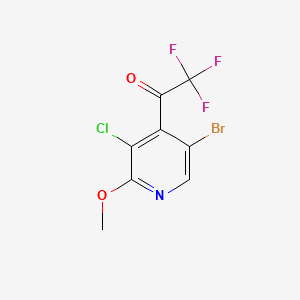
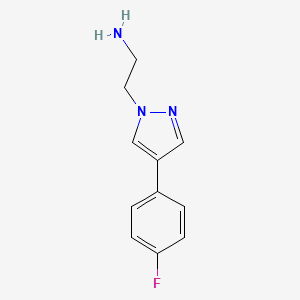
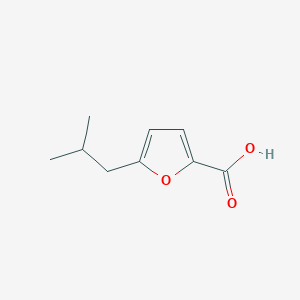
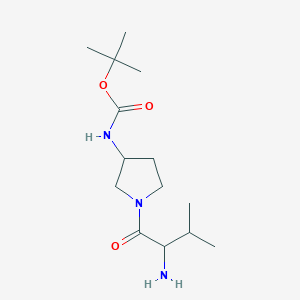

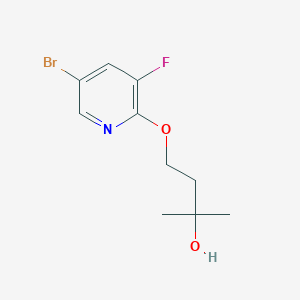
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
